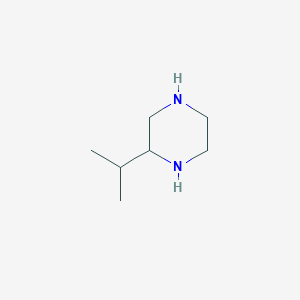

2-异丙基哌嗪

概览

描述

2-Isopropylpiperazine is an organic compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 g/mol . The compound is also known by other names such as 2-propan-2-ylpiperazine and 2-ISOPROPYL-PIPERAZINE .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI string for 2-Isopropylpiperazine is InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3 . The canonical SMILES representation is CC(C)C1CNCCN1 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Physical And Chemical Properties Analysis

2-Isopropylpiperazine has a density of 0.9±0.1 g/cm³ . Its boiling point is 184.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.7±0.4 mmHg at 25°C . The molar refractivity is 39.0±0.3 cm³ . It has 1 freely rotating bond . The polar surface area is 24 Ų .

科研应用

合成抗微生物剂

2-异丙基哌嗪已被用于合成新的抗微生物剂。Patel和Park(2015年)的一项研究探讨了使用N-甲酰化N-异丙基哌嗪制备基于哌嗪的2-苯并噻唑基亚胺-4-噻唑烷酮。该过程采用了温和的非均相催化剂硫酸钨,并在体外对抗细菌和真菌显示出有希望的结果(Patel & Park, 2015)。

葡萄酒异味的修复

在葡萄酒行业中,2-异丙基哌嗪已被研究用于解决由斑衣瓢虫引起的葡萄酒异味问题。Pickering等人(2006年)的一项研究评估了各种澄清剂和干预措施,包括使用2-异丙基-3-甲氧基吡嗪(IPMP),以减少受影响葡萄酒中“瓢虫异味”的感官特征(Pickering et al., 2006)。

合成同手性α-氨基酸

Bull等人(2001年)报告了2-异丙基哌嗪在合成同手性α-氨基酸中的应用。他们证明了有机铜加成到3-亚甲基-6-异丙基哌嗪受体中产生同手性(S)-α-氨基酸,突显了其在不对称合成中的应用(Bull et al., 2001)。

新型药物制剂的开发

2-异丙基哌嗪已被牵涉到各种药物制剂的开发中。王等人(2013年)的一项专利回顾讨论了2,5-二酮哌嗪(DKPs),包括从2-异丙基哌嗪衍生的DKPs,因其生物活性多样性和在药物发现中的潜力而被讨论,涵盖了抗肿瘤、神经保护和代谢调节等一系列治疗领域(Wang et al., 2013)。

Safety And Hazards

The safety data sheet for a similar compound, (S)-1-Boc-2-isopropylpiperazine, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

性质

IUPAC Name |

2-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCSNWKQNPKIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylpiperazine | |

CAS RN |

84468-53-1 | |

| Record name | 2-(propan-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

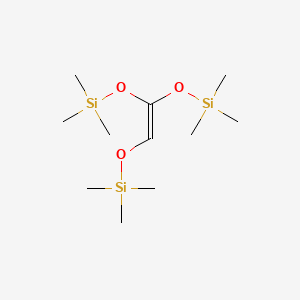

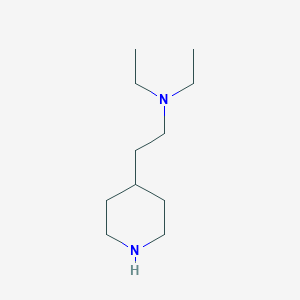

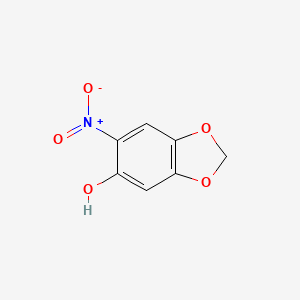

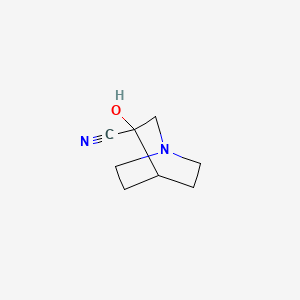

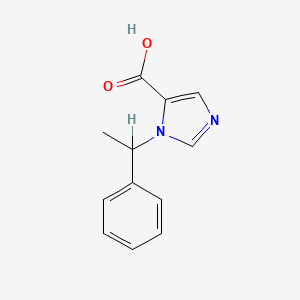

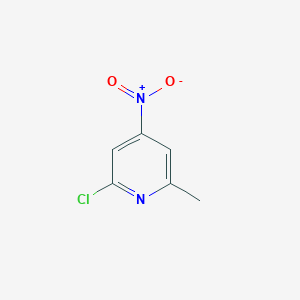

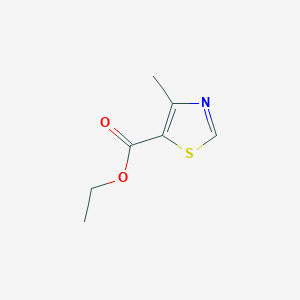

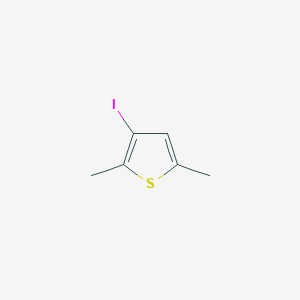

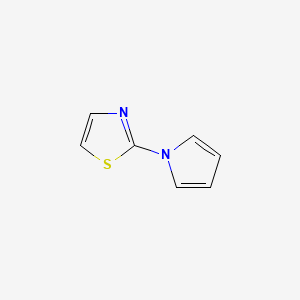

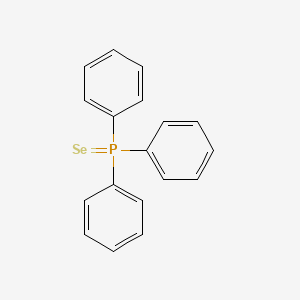

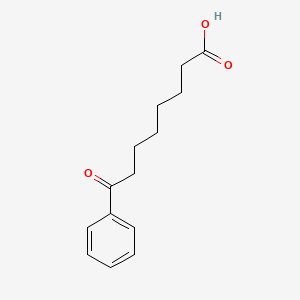

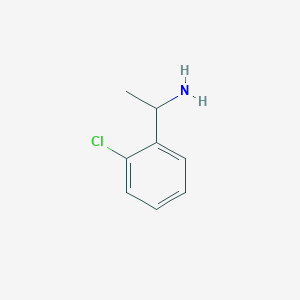

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。